molecular formula C14H14O4 B566058 4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one CAS No. 62378-65-8

4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one

Cat. No. B566058
CAS RN: 62378-65-8
M. Wt: 246.262
InChI Key: FWTANFWOUZTKOF-QPJJXVBHSA-N
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Description

4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one (4-OH-E2-MEPE) is a natural product isolated from the roots of the plant Polygonum cuspidatum, also known as Japanese knotweed. It is a polyphenol compound that has recently been studied for its potential therapeutic effects. This compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

Structural Analysis and Tautomerism

The compound's structural characteristics, especially its tautomerism, have been studied extensively. For example, the tautomerism of related NH-pyrazoles, which have a similar phenol residue, was analyzed using X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).

Synthesis and Catalysis

The compound has been used in the synthesis of pyranopyrazoles, demonstrating its role in facilitating efficient chemical reactions. For instance, a study reported the synthesis of pyranopyrazoles using a one-pot, four-component condensation reaction, highlighting the compound's significance in green chemistry (Zolfigol et al., 2013).

Corrosion Inhibition

Its derivatives have been explored as corrosion inhibitors. In a study, pyranopyrazole derivatives were synthesized and investigated as inhibitors for mild steel corrosion in HCl solution, showcasing the compound's potential in industrial applications (Yadav et al., 2016).

Medicinal Chemistry

Although information related to drug use and dosage is excluded, it's worth noting that the compound's derivatives have been synthesized for potential applications in medicinal chemistry. For instance, studies have focused on creating diverse libraries of substituted tetrahydropyrones for screening against various biological targets (Zaware et al., 2011).

Coordination Chemistry

The compound's derivatives have been utilized in coordination chemistry. For example, stereoselective syntheses of partially etherified derivatives were developed for use in coordination chemistry, comparable to calix[4]arene systems (Fujita et al., 2004).

Ligand Synthesis and Metal-Metal Interactions

It's also been used in synthesizing ligands for studying metal-metal interactions. A study described the synthesis of monodentate ligands containing the compound's structure for examining effects on metal-metal interactions (Das et al., 1993).

properties

IUPAC Name

4-hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-17-12-5-2-10(3-6-12)4-7-13-8-11(15)9-14(16)18-13/h2-7,9,13,15H,8H2,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTANFWOUZTKOF-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2CC(=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2CC(=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one

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